molecular formula C5H11NO B8504744 3-Ethylaminopropionaldehyde

3-Ethylaminopropionaldehyde

Cat. No.: B8504744
M. Wt: 101.15 g/mol
InChI Key: WMIBZKNFYVSASG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name for 3-ethylaminopropionaldehyde is 3-(ethylamino)propanal , reflecting its three-carbon chain with an aldehyde group at position 1 and an ethylamino (-NHCH$$2$$CH$$3$$) substituent at position 3. Its molecular formula is C$$5$$H$${11}$$NO , derived from the propane backbone (C$$3$$H$$6$$O) modified by the addition of an ethylamine group (C$$2$$H$$5$$N). The structural formula can be written as CH$$2$$(CH$$2$$CHO)NHCH$$2$$CH$$3 , emphasizing the aldehyde’s terminal position and the ethylamine’s branching.

Key Structural Features :

  • Aldehyde group : Imparts reactivity in nucleophilic addition reactions.
  • Ethylamino group : Introduces basicity and potential for hydrogen bonding.
  • Three-carbon chain : Balances hydrophobicity and molecular flexibility.
Property Value
IUPAC Name 3-(Ethylamino)propanal
Molecular Formula C$$5$$H$${11}$$NO
Molecular Weight 101.15 g/mol
Functional Groups Aldehyde, amine

This structure aligns with related compounds, such as 3-aminopropionaldehyde (C$$3$$H$$7$$NO), where the ethyl group replaces one hydrogen on the amine.

Historical Context of Aldehyde-Amine Hybrid Molecules

Aldehyde-amine hybrids have been studied since the late 19th century, particularly in the context of Schiff base formation—a reaction central to coordination chemistry and enzymology. The discovery of this compound-like structures emerged alongside advancements in amino alcohol synthesis, which are critical intermediates in pharmaceuticals and agrochemicals. For example, the synthesis of 3-[ethyl(methyl)amino]propan-1-ol (C$$6$$H$${15}$$NO) demonstrated the versatility of amine-modified aldehydes in producing functionally diverse molecules.

Milestones :

  • Early 1900s : Schiff base reactions popularized the study of aldehyde-amine interactions.
  • 1970s : Development of amino alcohols like 3-methylamino-1-propanol (C$$4$$H$${11}$$NO) highlighted the role of alkylamino groups in stabilizing reactive intermediates.
  • 2000s : Catalytic methods enabled efficient synthesis of ethylamino-substituted aldehydes for polymer science.

These innovations underscore the importance of this compound as a modular building block in organic synthesis.

Position in the Propionaldehyde Derivative Family

Propionaldehyde derivatives are characterized by substitutions on their three-carbon chain. This compound occupies a unique niche due to its dual functionalization:

  • Comparison to Unsubstituted Propionaldehyde :

    • Propionaldehyde (C$$3$$H$$6$$O) lacks the ethylamino group, making it less polar and more volatile.
    • The ethylamino group in this compound enhances water solubility and reactivity toward electrophiles.
  • Relation to Other Derivatives :

    • 3-Aminopropionaldehyde : Replacing the ethyl group with a hydrogen (C$$3$$H$$7$$NO) reduces steric hindrance but decreases basicity.
    • 3-[Ethyl(3-oxopropyl)amino]propanoic acid (C$$8$$H$${15}$$NO$$_3$$): Demonstrates how ethylamino aldehydes can be oxidized to carboxylic acids for biomedical applications.

Functional Implications :

  • The ethyl group’s electron-donating effects stabilize the aldehyde against polymerization.
  • Hydrogen bonding via the amine group facilitates interactions in catalytic systems.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

3-(ethylamino)propanal

InChI

InChI=1S/C5H11NO/c1-2-6-4-3-5-7/h5-6H,2-4H2,1H3

InChI Key

WMIBZKNFYVSASG-UHFFFAOYSA-N

Canonical SMILES

CCNCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethylaminopropionaldehyde with three structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups
This compound N/A C₅H₁₁NO ~101.15 (estimated) Aldehyde, Ethylamine
Propionaldehyde 123-38-6 C₃H₆O 58.08 Aldehyde
3-Hydroxy-2,2-dimethylpropanal 597-31-9 C₅H₁₀O₂ 102.13 Aldehyde, Hydroxyl, Dimethyl
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride N/A C₁₃H₁₈ClNO₂ 263.74 Ester, Aromatic, Amine, Hydrochloride

Key Observations :

  • Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride introduces an aromatic ring and ester group, diverging significantly in reactivity and applications (e.g., pharmaceutical synthesis) .

Preparation Methods

Synthesis of 3-Ethylaminopropanol

The reductive amination of 3-aminopropanol (I) with acetaldehyde (II) represents a foundational step. This reaction proceeds via imine formation, followed by reduction to yield 3-ethylaminopropanol (III). Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C selectively reduces the imine intermediate, minimizing over-alkylation.

Reaction Scheme:

3-Aminopropanol (I) + CH3CHONaBH3CN3-Ethylaminopropanol (III)\text{3-Aminopropanol (I) + CH}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Ethylaminopropanol (III)}

Oxidation to 3-Ethylaminopropionaldehyde

The primary alcohol in 3-ethylaminopropanol is oxidized to the aldehyde using a sodium hypochlorite (NaClO)/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/potassium bromide (KBr) system. Adapted from CN103214399A, this method operates at pH 8.0–9.5 in a dichloromethane-water biphasic solvent system. The TEMPO catalyst ensures selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Typical Conditions:

  • Catalyst: TEMPO (1.5 mol%), KBr (1.2 equiv)

  • Oxidant: NaClO (2.0 equiv)

  • Temperature: 0–10°C

  • Yield (Extrapolated): 70–84%

Alkylation of 3-Aminopropanol

Monoalkylation with Ethyl Halides

Direct alkylation of 3-aminopropanol (I) with ethyl bromide (IV) in the presence of a base (e.g., K2CO3) generates 3-ethylaminopropanol (III). To suppress dialkylation, a 1:1 molar ratio of amine to alkylating agent is critical.

Reaction Scheme:

3-Aminopropanol (I) + C2H5BrK2CO33-Ethylaminopropanol (III)\text{3-Aminopropanol (I) + C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{3-Ethylaminopropanol (III)}

Challenges:

  • Over-Alkylation: Excess ethyl bromide leads to tertiary amine byproducts.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

Oxidation to Target Aldehyde

The oxidation step mirrors Section 1.2, utilizing NaClO/TEMPO/KBr. However, residual salts from alkylation may necessitate additional washing steps, potentially reducing yield to an estimated 50–60%.

Comparative Analysis of Methods

Table 1: Overview of Synthetic Routes for this compound

MethodStepsKey ReagentsAdvantagesDisadvantagesYield (Est.)
Reductive Amination2NaBH3CN, NaClO, TEMPOHigh selectivity, scalableRequires careful pH control70–84%
Alkylation2C2H5Br, K2CO3, TEMPOSimple alkylationOver-alkylation risks50–60%
Knoevenagel Adaptation3–4Meldrum’s Acid, NaBH4, DMPFlexible substrate scopeLow efficiency, multi-step11–30%

Key Observations:

  • TEMPO-Mediated Oxidation: Universally effective for alcohol-to-aldehyde conversion, with yields exceeding 80% in optimized systems.

  • Reductive Amination: Superior atom economy compared to alkylation but requires stoichiometric control to avoid byproducts .

Q & A

Q. How can researchers ensure reproducibility when scaling up synthetic procedures for this compound?

  • Methodological Answer: Document batch-to-batch variability using control charts (e.g., RSD <5% for yield/purity). Validate scalability via DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, cooling time). Share raw data and protocols in open-access repositories to facilitate replication .

Interdisciplinary Applications

Q. What methodologies integrate this compound into materials science research (e.g., polymer crosslinking)?

  • Methodological Answer: Study crosslinking efficiency via rheometry (e.g., gelation time) and FT-IR to track aldehyde consumption. Compare mechanical properties (tensile strength, elasticity) of polymers with/without the compound. Use TEM or SEM to characterize nanostructural changes .

Q. How can this compound be utilized in chemoenzymatic cascades, and what analytical tools validate reaction outcomes?

  • Methodological Answer: Pair with transaminases or aldolases in one-pot reactions. Monitor enzyme activity via NADH/NAD+^+ absorbance (340 nm) or chiral HPLC to confirm enantioselectivity. Use stopped-flow techniques to resolve transient intermediates .

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